N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3,4,5-trimethoxybenzamide
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Overview
Description
N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3,4,5-trimethoxybenzamide is a useful research compound. Its molecular formula is C23H20FN3O4 and its molecular weight is 421.428. The purity is usually 95%.
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Scientific Research Applications
Fluorescence and Imaging Applications
Imidazo[1,5-a]pyridinium ions, structurally related to N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3,4,5-trimethoxybenzamide, have been identified for their highly emissive and water-soluble properties, making them suitable for fluorescence-based applications. Modifications in their structure can significantly impact their emission properties, offering potential for pH sensors with dual emission pathways due to distinct de-excitation mechanisms (Hutt et al., 2012). Moreover, fluorinated imidazo[1,2-a]pyridines have been explored for peripheral benzodiazepine receptor imaging using positron emission tomography (PET), indicating their utility in studying neurodegenerative disorders (Fookes et al., 2008).
Chemical Structure and Synthesis
The structural diversity in pyridine-N-functionalized carbene copper(I) complexes includes derivatives of imidazo[1,2-a]pyridine, demonstrating the versatility of this scaffold in coordination chemistry. These complexes exhibit varying crystallization patterns, which are influenced by substituents on the imidazopyridine derivatives, highlighting the compound's role in organometallic chemistry (Tulloch et al., 2001).
Potential in Medicinal Chemistry
Substituted imidazo[1,2-a]pyridines have shown high in vitro affinity and selectivity for peripheral benzodiazepine receptors, offering insights into their potential for imaging PBR expression in neurodegenerative diseases. The distinct uptake patterns in rat biodistribution studies parallel the known localization of PBRs, suggesting these compounds' utility in biomedical research (Fookes et al., 2008).
Photophysical Properties for Sensing Applications
Imidazo[1,5-a]pyridine-based compounds serve as stable platforms for generating stable N-heterocyclic carbenes, which have applications in sensing and as fluorescent probes due to their remarkable photophysical properties. Their synthesis and characterization highlight their potential in developing new types of emissive materials (Alcarazo et al., 2005).
Mechanism of Action
Target of Action
The primary targets of N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3,4,5-trimethoxybenzamide are currently unknown. This compound belongs to the class of imidazo[1,2-a]pyridines, which are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry
Mode of Action
Imidazo[1,2-a]pyridines are known to interact with their targets through various mechanisms, including transition metal catalysis, metal-free oxidation, and photocatalysis .
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O4/c1-29-17-12-15(13-18(30-2)21(17)31-3)23(28)26-22-20(14-7-9-16(24)10-8-14)25-19-6-4-5-11-27(19)22/h4-13H,1-3H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWXDGURCROTLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(N=C3N2C=CC=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.